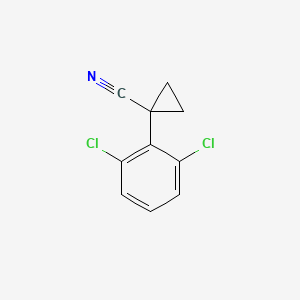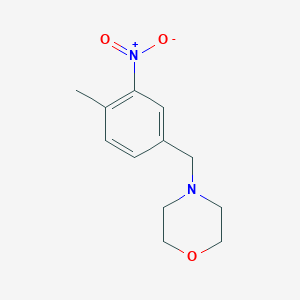![molecular formula C12H14N2O6 B11723507 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723507.png)
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure It features a tetrahydropyrimidine ring fused with a substituted oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including protection and deprotection of functional groups, cyclization, and substitution reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propargyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(ethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its propargyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C12H14N2O6 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9+,10-,11-/m1/s1 |
InChIキー |
SJIYVXTZWZSVLZ-APHKKCJPSA-N |
異性体SMILES |
C#CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
正規SMILES |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)





